molecular formula C10H8ClN3O B2434314 4-amino-6-(4-chlorophenyl)pyridazin-3(2{H})-one CAS No. 893760-58-2

4-amino-6-(4-chlorophenyl)pyridazin-3(2{H})-one

Cat. No.: B2434314
CAS No.: 893760-58-2
M. Wt: 221.64
InChI Key: JNLWBWXNDQKMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of an amino group at the 4th position, a chlorophenyl group at the 6th position, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyridazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form corresponding aniline derivatives.

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate under reflux conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, aniline derivatives, and various substituted pyridazinones, depending on the specific reagents and conditions used.

Scientific Research Applications

4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its derivatives are being explored for their anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chlorophenyl groups play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. For instance, its potential as an enzyme inhibitor is attributed to its ability to form stable complexes with the active sites of enzymes, thereby preventing their normal function.

Comparison with Similar Compounds

Similar Compounds

    4-amino-6-phenylpyridazin-3(2H)-one: Lacks the chlorophenyl group, resulting in different chemical properties and biological activities.

    4-amino-6-(4-methylphenyl)pyridazin-3(2H)-one:

    4-amino-6-(4-fluorophenyl)pyridazin-3(2H)-one: The presence of a fluorine atom alters its electronic properties and interactions with biological targets.

Uniqueness

4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric effects. These effects influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-amino-3-(4-chlorophenyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-7-3-1-6(2-4-7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLWBWXNDQKMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.